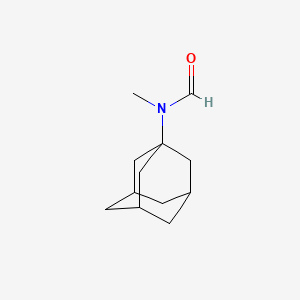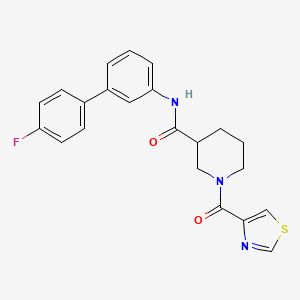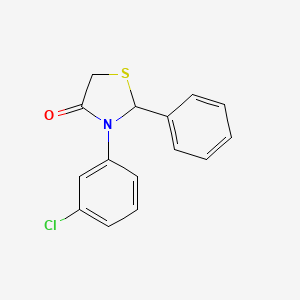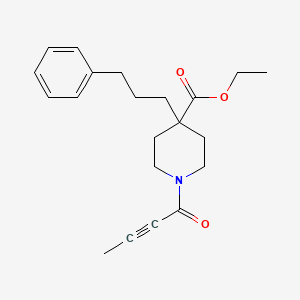
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate is a chemical compound that belongs to the pyran family. The chemical formula of this compound is C18H19N1O5, and its molecular weight is 341.35 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been proposed that this compound exerts its fluorescent properties by chelating metal ions, which results in a change in the fluorescence intensity.
Biochemical and Physiological Effects:
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate has been shown to have significant biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that this compound inhibits the growth of tumors in animal models. In addition, this compound has been shown to have fluorescent properties, which makes it a useful tool for the detection of metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate in lab experiments include its potential as an antitumor agent, its fluorescent properties, and its ability to modulate ion channels. However, the limitations of using this compound in lab experiments include its moderate yield, its low solubility in water, and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the study of the mechanism of action of this compound in more detail. Additionally, the potential applications of this compound in other scientific research fields, such as materials science and environmental science, should be explored. Finally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases, should be investigated.
Métodos De Síntesis
The synthesis of 3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate involves the reaction of 3-pyridinecarboxylic acid, ethyl acetoacetate, and 2,4-pentanedione in the presence of a catalytic amount of piperidine. The reaction proceeds through a multicomponent reaction mechanism, which involves the formation of an intermediate pyridinium salt. The yield of this reaction is moderate, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
3-ethyl 5-methyl 2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3,5-dicarboxylate has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In biochemistry, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. In pharmacology, this compound has been studied for its potential as a modulator of ion channels.
Propiedades
IUPAC Name |
3-O-ethyl 5-O-methyl 2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-22-16(20)13-12(10-6-5-7-18-8-10)11(15(19)21-3)9(2)23-14(13)17/h5-8,12H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFZPQAHKMCVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)OC)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)

![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)

![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)



![N-(4-iodophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4921440.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4921443.png)